2-Chloropyridine;perchloric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloropyridine is an aryl chloride with the chemical formula C₅H₄ClN. It is a colorless liquid primarily used in the production of fungicides and insecticides in the agricultural industry. Additionally, it serves as a precursor for the synthesis of antihistamines and antiarrhythmics in the pharmaceutical sector .
Preparation Methods
2-Chloropyridine can be synthesized through several methods:
Direct Chlorination of Pyridine: This involves the reaction of pyridine with chlorine gas.
Chlorination of Pyridine-N-Oxides: This method yields high amounts of 2-chloropyridine by chlorinating pyridine-N-oxides.
Chlorination of 2-Hydroxypyridine: Originally, 2-chloropyridine was prepared by chlorinating 2-hydroxypyridine with phosphoryl chloride.
Chemical Reactions Analysis
2-Chloropyridine undergoes various chemical reactions:
Nucleophilic Substitution: It reacts with nucleophiles to form pyridine derivatives substituted at the second and fourth carbons on the heterocycle.
Oxidation: 2-Chloropyridine can be oxidized to form 2-chloropyridine-N-oxide.
Reactions with Phenylacetonitrile: In the presence of a base, 2-chloropyridine reacts with phenylacetonitrile to produce the antihistamine pheniramine.
Scientific Research Applications
2-Chloropyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloropyridine involves its reactivity with nucleophiles, leading to the formation of various pyridine derivatives. The compound’s chlorine atom is displaced in these reactions, resulting in the substitution of different functional groups at the second and fourth carbons of the pyridine ring . This reactivity is crucial for its applications in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2-Chloropyridine is one of three isomers of chloropyridine, the others being 3-chloropyridine and 4-chloropyridine . While all three isomers are used as intermediates in chemical synthesis, 2-chloropyridine is particularly notable for its high reactivity with nucleophiles and its widespread use in the production of fungicides, insecticides, and pharmaceuticals .
Similar Compounds
3-Chloropyridine: Used in the synthesis of various organic compounds.
4-Chloropyridine: Also used as an intermediate in chemical synthesis.
2-Chloromethylpyridine: Another derivative of pyridine used in organic synthesis.
Properties
CAS No. |
55916-71-7 |
---|---|
Molecular Formula |
C5H5Cl2NO4 |
Molecular Weight |
214.00 g/mol |
IUPAC Name |
2-chloropyridine;perchloric acid |
InChI |
InChI=1S/C5H4ClN.ClHO4/c6-5-3-1-2-4-7-5;2-1(3,4)5/h1-4H;(H,2,3,4,5) |
InChI Key |
BKXPPPQOBOLNLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)Cl.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.